molecular formula C30H30N4O2 B2838164 N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189447-59-3

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide

Cat. No.: B2838164
CAS No.: 1189447-59-3
M. Wt: 478.596
InChI Key: GCQNZOYFCUFXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C30H30N4O2 and its molecular weight is 478.596. The purity is usually 95%.
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Biological Activity

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the pyrido[3,4-d]pyrimidinone family. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by multiple aromatic rings and functional groups that contribute to its biological activity. The IUPAC name reflects its intricate structure:

IUPAC Name 2[7benzyl2(4methylphenyl)4oxo6,8dihydro5Hpyrido[3,4d]pyrimidin3yl]N(4methylphenyl)acetamide\text{IUPAC Name }2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

Anticancer Properties

Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Compounds similar to N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] have been evaluated against various cancer cell lines. For example:
    • A study demonstrated that derivatives of pyrido[3,4-d]pyrimidines showed potent antiproliferative effects on colorectal cancer (HCT116) cells with IC50 values ranging from 26.75 μg/mL to 28.85 μg/mL .
    • Morphological analysis revealed significant changes in treated cells compared to controls.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or receptors that are overexpressed in cancer cells. For example:
    • Some derivatives target the EPH family of proteins involved in tumor progression .

Other Biological Activities

Besides anticancer properties, N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo...] may exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismIC50 Value (μg/mL)Reference
N-benzyl...AnticancerColorectal cancer (HCT116)26.75 - 28.85
Similar DerivativeAntimicrobialVarious pathogensNot specified
Another DerivativeKinase InhibitionEPH familyNot specified

Properties

IUPAC Name

N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNZOYFCUFXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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